5-Bromo-7-chloro-1,3-benzoxazol-2-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

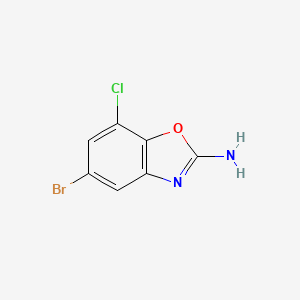

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as 5-bromo-7-chloro-1,3-benzoxazol-2-amine. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds, where the benzoxazole core structure serves as the parent system with substituents numbered according to the established ring numbering protocol. The structural representation of this compound can be precisely described through multiple chemical notation systems that provide comprehensive molecular identification.

The International Chemical Identifier string for this compound is documented as InChI=1S/C7H4BrClN2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11), which provides a unique algorithmic description of the molecular structure. The corresponding International Chemical Identifier Key, which serves as a shortened version of the full International Chemical Identifier, is recorded as WKSJMJXQUPOKLW-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous identification of the compound across different chemical databases and literature sources.

The molecular architecture features a fused benzene-oxazole ring system with specific halogen substitution patterns that create distinct electronic and steric environments. The bromine atom occupies position 5 of the benzoxazole system, while the chlorine atom is located at position 7, creating an asymmetric substitution pattern that influences the compound's chemical reactivity and physical properties. The amino group at position 2 provides a nucleophilic center that can participate in various chemical transformations.

Properties

IUPAC Name |

5-bromo-7-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSJMJXQUPOKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-bromo-7-chloro-1,3-benzoxazol-2-amine typically involves:

- Starting materials: 2-aminophenol derivatives or benzoxazol-2-amine precursors.

- Key steps: Halogenation (bromination and chlorination) and cyclization.

- Catalysts: Ferric chloride (FeCl3) is commonly employed as a catalyst for electrophilic halogenation.

- Reaction conditions: Controlled temperature and pressure to ensure selective substitution at the 5- and 7-positions on the benzoxazole ring.

The bromine and chlorine atoms are introduced either sequentially or simultaneously using bromine and chlorine sources under catalytic conditions.

Specific Synthetic Methods

| Method | Starting Material | Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation of 1,3-benzoxazol-2-amine | 1,3-benzoxazol-2-amine | Br2, Cl2 | FeCl3 | Controlled temp and pressure | High | Selective halogenation at 5- and 7-positions |

| Cyclization of 2-aminophenol derivatives | 2-aminophenol | Br2, Cl2 | None or FeCl3 | Room temp to moderate heat | Moderate to high | Halogenation and ring closure combined |

| Nanocatalyst-assisted cyclization | 2-aminophenol + aromatic aldehyde | Nano-ZnO catalyst | Nano-ZnO | DMF solvent, 100 °C | Moderate | Operational simplicity but lower yield |

| Ni(II) complex catalyzed intramolecular cyclization | 2-aminophenol + aromatic aldehydes | Ni(II) complex | Ni(II) complex | DMF, K2CO3, 80 °C, 3–4 h | 87–94% | High yield, low catalyst loading |

Table 1: Summary of synthetic approaches for benzoxazole derivatives relevant to this compound preparation.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using optimized halogenation and cyclization protocols:

- Large-scale halogenation: Employing bromine and chlorine sources with catalysts such as FeCl3 in continuous flow reactors to improve safety and control.

- Catalyst optimization: Use of heterogeneous catalysts or metal complexes to enhance yield and selectivity.

- Purification: Rigorous quality control including crystallization and chromatographic techniques to achieve high purity.

These methods ensure reproducibility, high yield, and cost-effectiveness suitable for pharmaceutical intermediates production.

Detailed Reaction Mechanism Insights

- Halogenation: Electrophilic aromatic substitution facilitated by FeCl3 activates bromine and chlorine species, enabling selective substitution at the 5- and 7-positions due to electronic and steric effects.

- Cyclization: The amino group of 2-aminophenol attacks the aldehyde carbonyl (in aldehyde-based methods) or undergoes intramolecular cyclization forming the benzoxazole ring.

- Catalyst role: FeCl3 and metal complexes stabilize intermediates and lower activation energy, improving reaction rates and yields.

Comparative Analysis of Preparation Methods

| Feature | Halogenation of Benzoxazol-2-amine | Cyclization of 2-Aminophenol + Halogenation | Nanocatalyst Method | Ni(II) Complex Catalysis |

|---|---|---|---|---|

| Starting Materials | Benzoxazol-2-amine | 2-Aminophenol derivatives | 2-Aminophenol + aldehyde | 2-Aminophenol + aldehyde |

| Catalyst | FeCl3 | FeCl3 or none | Nano-ZnO | Ni(II) complex |

| Reaction Conditions | Controlled temp/pressure | Mild to moderate heat | 100 °C, DMF solvent | 80 °C, DMF, K2CO3 |

| Yield | High | Moderate to high | Moderate | Very high (87–94%) |

| Scalability | High | Moderate | Limited | Moderate to high |

| Advantages | Selective halogenation | Combined halogenation and cyclization | Operational simplicity | High yield, low catalyst loading |

| Disadvantages | Requires careful control | Multiple steps | Lower yields, high temp | Requires metal complex |

Table 2: Comparative features of different preparation methods for this compound.

Summary of Research Findings

- The most common and industrially relevant method involves halogenation of benzoxazol-2-amine using bromine and chlorine in the presence of FeCl3 catalyst.

- Alternative synthetic routes utilize 2-aminophenol derivatives undergoing cyclization with halogenation either simultaneously or sequentially.

- Recent advances include nanocatalyst and metal complex catalyzed cyclizations, offering operational advantages and high yields.

- Reaction conditions such as solvent choice, temperature, and catalyst loading critically influence yield and purity.

- The dual halogenation (bromo and chloro) pattern imparts unique chemical and biological properties, enhancing the compound's utility as a synthetic intermediate and in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogen exchange reactions with other halides or nucleophilic substitution reactions with amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted benzoxazoles or other derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

5-Bromo-7-chloro-1,3-benzoxazol-2-amine serves as a crucial building block in organic synthesis, facilitating the creation of more complex chemical entities. Its halogenated structure enhances its reactivity, making it suitable for various chemical transformations such as oxidation, reduction, and substitution reactions.

Reactions Overview

| Type of Reaction | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Carboxylic acids, ketones |

| Reduction | LiAlH4, NaBH4 | Amines, alcohols |

| Substitution | Halides, amines | Substituted benzoxazoles |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits promising antifungal activity against various strains of Candida, particularly C. albicans and C. glabrata. In vitro studies have shown that derivatives of this compound can inhibit fungal growth effectively .

Mechanism of Action

The compound's mechanism involves interfering with cell wall synthesis in fungi and potentially modulating membrane permeability. This action is comparable to that of commercially available antifungal agents.

Case Study: Anti-Candida Activity

A study evaluated several derivatives of benzoxazole against C. albicans strains:

| Compound | MIC (µg/mL) | % Inhibition |

|---|---|---|

| 5d | 16 | 100 |

| 5i | 16 | 53 |

| 6a | 16 | 88 |

These results highlight the compound's effectiveness and its potential as an alternative antifungal agent.

Medicinal Chemistry

Therapeutic Potential

In medicinal chemistry, this compound is being investigated for its therapeutic properties against various diseases, including cancer. The compound shows potential in modulating biological pathways critical for cancer cell proliferation .

Anticancer Activity

Studies have suggested that benzoxazole derivatives can exhibit cytotoxic effects on cancer cell lines by disrupting cellular signaling pathways or interacting with DNA .

Industrial Applications

Dyes and Pigments Production

In the chemical industry, this compound is utilized in the production of dyes and pigments due to its stability and reactivity. Its unique halogen substituents enhance its utility in creating vibrant colors for various applications.

Mechanism of Action

The mechanism by which 5-bromo-7-chloro-1,3-benzoxazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring enhance its binding affinity to enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazole Derivatives

Structural and Physicochemical Properties

The table below compares 5-Bromo-7-chloro-1,3-benzoxazol-2-amine with five analogs, highlighting substituent effects:

Key Observations:

- Dual Halogenation: The combination of Br (C5) and Cl (C7) increases lipophilicity compared to mono-halogenated analogs, possibly enhancing membrane permeability but risking off-target interactions .

- Functional Groups: Nitro (NO₂) or methyl (CH₃) groups introduce distinct electronic effects (e.g., nitro’s electron-withdrawing nature vs. methyl’s electron-donating effect), impacting reactivity and metabolic stability .

Biological Activity

5-Bromo-7-chloro-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family, characterized by its unique structural features and notable biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, antimicrobial properties, anticancer potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClN2O. The compound features a fused bicyclic structure that incorporates nitrogen and oxygen atoms, with bromine and chlorine substituents at specific positions. The presence of these halogens significantly enhances its reactivity and biological activity compared to other benzoxazole derivatives .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : It is believed to interfere with bacterial cell wall synthesis, leading to cell death. This mechanism is particularly relevant in the context of its application as an antimicrobial agent.

- Anticancer Activity : The compound may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation. Preliminary studies suggest that it interacts with proteins involved in cellular signaling pathways related to cancer progression .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In a study examining its effectiveness against Candida species, it was found to exhibit minimum inhibitory concentrations (MICs) that indicate strong antifungal properties. For instance, derivatives of benzoxazole showed varying levels of activity against C. albicans and C. glabrata, with some compounds achieving up to 88% inhibition at specific concentrations .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | % Inhibition |

|---|---|---|---|

| 5d | C. albicans | 16 | 64.2 |

| 5k | C. glabrata | 16 | 53.0 |

| 6a | C. albicans | 16 | 88.0 |

Anticancer Potential

Research has shown that compounds within the benzoxazole family, including this compound, exhibit cytotoxic effects on various cancer cell lines. Notably, studies have reported its efficacy against:

- Breast Cancer Cells : Including MCF-7 and MDA-MB series.

- Lung Cancer Cells : Such as A549 and H1975.

The cytotoxic effects are believed to arise from the compound's ability to disrupt cellular processes essential for cancer cell survival and proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Inhibition of cell cycle progression |

| HepG2 | 12 | Disruption of mitochondrial function |

Case Studies

Several case studies have highlighted the compound's potential in both antimicrobial and anticancer research:

- Study on Antifungal Activity : In vitro testing revealed that derivatives of benzoxazole exhibited potent antifungal activity against clinical isolates of Candida, supporting the compound's application in treating fungal infections .

- Anticancer Research : A series of experiments demonstrated that varying substituents on the benzoxazole ring significantly influenced the cytotoxicity against different cancer cell lines, indicating a structure–activity relationship that could guide future drug development .

Q & A

Q. How can computational methods improve synthesis efficiency and mechanistic understanding?

- Methodological Answer : Integrate:

- Reaction Path Search : Use GRRM or AFIR methods to map energy landscapes.

- Machine Learning : Train models on PubChem reaction data to predict optimal catalysts.

- QM/MM Simulations : Study transition states for halogenation steps.

ICReDD’s approach combines computational screening with experimental validation to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.